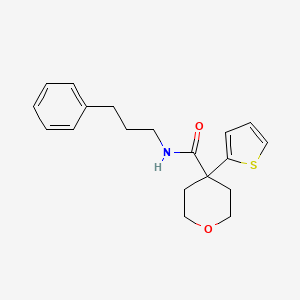

![molecular formula C14H20N2O2S B6508779 N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide CAS No. 16795-60-1](/img/structure/B6508779.png)

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide

Vue d'ensemble

Description

“N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide” is a chemical compound that contains a benzenesulfonamide group, which is a common moiety in many pharmaceutical drugs due to its bioactive properties . The compound also contains a diethylamino group and a but-2-yn-1-yl group .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzenesulfonamide core, with a but-2-yn-1-yl group and a diethylamino group attached . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis

The benzenesulfonamide group in “this compound” could potentially undergo a variety of reactions. For example, the sulfonamide group could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and a sulfonyl acid . The alkyne group could potentially undergo addition reactions, such as hydration or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the presence of the nonpolar benzene ring and diethylamino group could increase its solubility in organic solvents .Applications De Recherche Scientifique

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide has been studied extensively in the laboratory setting, as well as in clinical trials. In laboratory studies, this compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, this compound has been found to have potential applications in the treatment of a variety of diseases, including cancer, neurological diseases, and autoimmune diseases.

Mécanisme D'action

Target of Action

The primary target of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-, is Carbonic Anhydrase IX (CA IX) . CA IX is a type of carbonic anhydrase enzyme that is overexpressed in many solid tumors . This enzyme plays a crucial role in regulating pH within tumor cells, which in turn influences cell proliferation and tumor growth .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the pH regulation within tumor cells, which can lead to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system within tumor cells . This system is crucial for maintaining intracellular pH, and disruptions to this system can lead to a hostile environment that inhibits tumor growth . Additionally, the inhibition of CA IX can interfere with the anaerobic glycolysis pathway , further disrupting the energy production and survival of tumor cells .

Pharmacokinetics

The compound’s ability to selectively inhibit ca ix over other carbonic anhydrases suggests it may have favorable distribution and selectivity properties .

Result of Action

The inhibition of CA IX by this compound leads to significant anti-proliferative effects on tumor cells . In particular, it has been shown to have a significant inhibitory effect against triple-negative breast cancer cell lines . Moreover, certain derivatives of this compound have been shown to induce apoptosis in these cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can enhance the expression of CA IX, potentially increasing the efficacy of this compound . .

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide has several advantages in laboratory experiments. First, this compound is a small-molecule drug, which makes it easier to synthesize and purify. Second, this compound has a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, this compound also has some limitations. For example, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of laboratory experiments.

Orientations Futures

There are several potential future directions for research on N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide. First, further studies are needed to better understand the mechanism of action of this compound. Second, further studies are needed to identify potential clinical applications of this compound, such as the treatment of cancer, neurological diseases, and autoimmune diseases. Third, further studies are needed to identify potential synergistic effects of this compound in combination with other drugs. Fourth, further studies are needed to identify potential toxic effects of this compound. Finally, further studies are needed to identify potential drug resistance mechanisms that could limit the effectiveness of this compound in the clinical setting.

Méthodes De Synthèse

N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide can be synthesized via a variety of methods, including the condensation of 4-(diethylamino)but-2-yn-1-ylbenzene and sulfonamide. This reaction proceeds in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction yields a crystalline solid that can be purified by recrystallization.

Propriétés

IUPAC Name |

N-[4-(diethylamino)but-2-ynyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-3-16(4-2)13-9-8-12-15-19(17,18)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKCEIPRFUUBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCNS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168454 | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16795-60-1 | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016795601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508705.png)

![6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508726.png)

![3-[(4-methoxyphenyl)methyl]-2-(propan-2-yl)-3H,4H,5H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508747.png)

![4-bromo-2-{3-[(2-ethyl-6-methylphenyl)amino]-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B6508750.png)

![N-(4-butylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6508751.png)

![1-tert-butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6508755.png)

![N-(4-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508759.png)

![N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508761.png)

![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)

![4-[2-(4-methylphenoxy)ethyl]-1,3-thiazol-2-amine](/img/structure/B6508796.png)